molecular formula C27H44O4 B12001451 Digin CAS No. 6811-13-8

Digin

Cat. No.: B12001451
CAS No.: 6811-13-8
M. Wt: 432.6 g/mol
InChI Key: FWCXELAAYFYCSR-UHFFFAOYSA-N
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Description

Digin is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields. It is known for its potential applications in chemistry, biology, medicine, and industry. The compound’s molecular structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials and therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Digin typically involves a series of well-defined chemical reactions. One common method includes the polycondensation of alkoxysilanes, which are functionalized organic compounds. This process involves the hydrolysis and subsequent polycondensation of alkoxysilanes in the presence of water and a catalyst . The reaction conditions, such as temperature, catalyst concentration, and reaction time, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction parameters are meticulously controlled to ensure consistent quality. The use of advanced techniques such as continuous flow reactors and automated monitoring systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Digin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and tailoring it for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, including solvent choice, temperature, and pH, are optimized to achieve the desired transformation .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions can produce reduced forms of the compound with altered electronic properties .

Scientific Research Applications

Digin has a wide range of scientific research applications due to its versatile chemical properties. In chemistry, it is used as a building block for synthesizing complex molecules and materials. In biology, this compound’s reactivity makes it a valuable tool for studying biochemical pathways and interactions. In medicine, the compound’s potential therapeutic effects are being explored for treating various diseases. Additionally, this compound finds applications in the industry as a component in coatings, adhesives, and other functional materials .

Mechanism of Action

The mechanism of action of Digin involves its interaction with specific molecular targets and pathways. For instance, this compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s ability to modulate intracellular sodium and calcium concentrations can promote the activation of contractile proteins, which is particularly relevant in the context of cardiac function .

Comparison with Similar Compounds

Digin can be compared with other similar compounds, such as digitoxin and digoxin, which are also known for their effects on cardiac function. While these compounds share structural similarities, this compound’s unique molecular features and reactivity profile set it apart. For example, this compound may exhibit different pharmacokinetics and pharmacodynamics compared to digitoxin and digoxin, making it a distinct entity with its own set of applications and advantages .

Properties

IUPAC Name

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-23(31-27)12-20-18-6-5-17-11-21(28)22(29)13-26(17,4)19(18)8-9-25(20,24)3/h15-24,28-29H,5-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCXELAAYFYCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511-96-6, 6811-13-8
Record name Gitogenin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147752
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Neogitogenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301778
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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